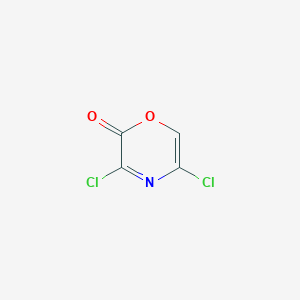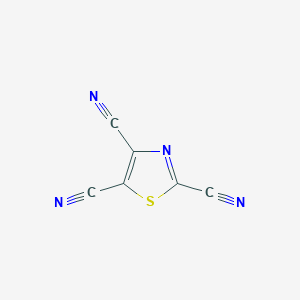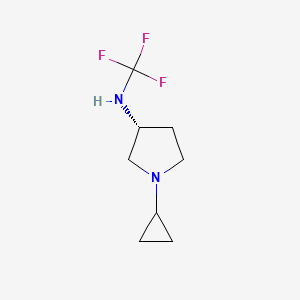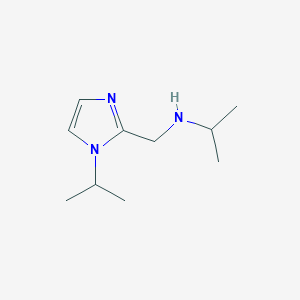
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine typically involves the alkylation of an imidazole derivative. One common method is the reaction of 1-isopropyl-1H-imidazole with an appropriate alkylating agent, such as propan-2-amine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-isopropyl-1H-imidazole: A simpler derivative without the propan-2-amine group.
2-methyl-1H-imidazole: Another imidazole derivative with a different alkyl group.
1H-imidazole-4-carboxaldehyde: An imidazole derivative with an aldehyde functional group.
Uniqueness
N-((1-isopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is unique due to the presence of both the isopropyl and propan-2-amine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
N-[(1-propan-2-ylimidazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-8(2)12-7-10-11-5-6-13(10)9(3)4/h5-6,8-9,12H,7H2,1-4H3 |
Clave InChI |
MNDSTIMOEFIGAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=NC=CN1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
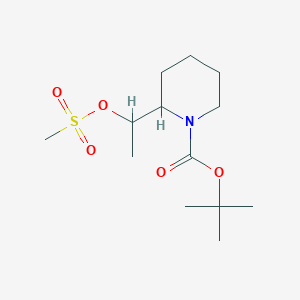
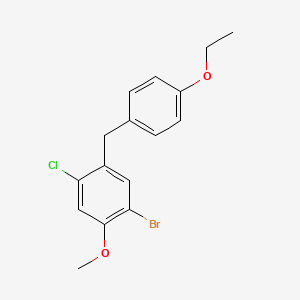
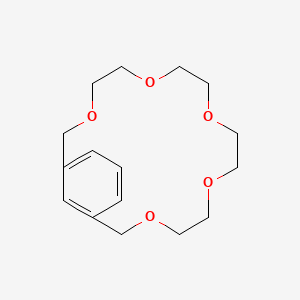

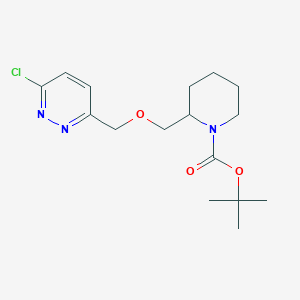
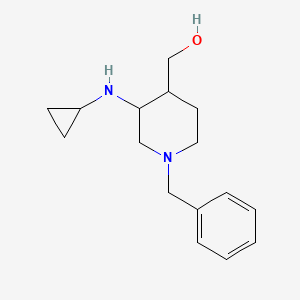
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
